molecular formula C9H7NO3 B8777286 Methyl furo[3,2-c]pyridine-2-carboxylate

Methyl furo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8777286
M. Wt: 177.16 g/mol
InChI Key: ZPPDWLLKOKDRHY-UHFFFAOYSA-N
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Description

Methyl furo[3,2-c]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system. The [3,2-c] fusion indicates the connectivity between the furan oxygen and pyridine nitrogen, creating a planar aromatic system. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science due to its reactivity at the ester group and the electron-deficient pyridine ring, which facilitates nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3

InChI Key

ZPPDWLLKOKDRHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CN=C2

Origin of Product

United States

Scientific Research Applications

Chemistry

Methyl furo[3,2-c]pyridine-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop more complex molecules. It is particularly useful in:

  • Synthesis of Derivatives : Researchers have synthesized multivalent derivatives that exhibit enhanced properties for further investigations .

Biology

The compound and its derivatives are being studied for their potential biological activities, making them candidates for drug discovery:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus62.5
    Escherichia coli125
    Bacillus subtilis31.25
  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HepG2, indicating its potential as an anticancer agent.
    Cell LineIC50 (µg/mL)
    HeLa62.37
    HepG275.00
    Vero>100

Medicine

Research into the pharmacological properties of this compound suggests its potential therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
  • Mechanism of Action : The compound may exert its biological effects by interacting with specific molecular targets, modulating biological pathways involved in disease processes.

Antibacterial Efficacy

A study focused on the synthesis of derivatives of this compound demonstrated a strong correlation between structural modifications and enhanced antibacterial activity. The derivatives were tested against multiple bacterial strains, revealing significant improvements in potency compared to the parent compound.

Anticancer Screening

Another research effort evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. This compound was identified as having promising activity against HeLa cells, suggesting further development as a chemotherapeutic agent.

Comparison with Similar Compounds

Ring Fusion Position and Substitution Patterns

The position of ring fusion and substituents significantly impacts the compound’s electronic properties and reactivity. Key analogs include:

Compound Name Ring Fusion Substituents Key Features
Methyl furo[3,2-c]pyridine-2-carboxylate [3,2-c] Methyl ester at C-2 Base structure; reactive ester group for functionalization .
Ethyl furo[3,2-b]pyridine-2-carboxylate [3,2-b] Ethyl ester at C-2 Ethyl ester increases lipophilicity; [3,2-b] fusion alters π-conjugation .
Furo[2,3-c]pyridine-2-carboxylic acid [2,3-c] Carboxylic acid at C-2 Acidic functional group enables salt formation; lower reactivity in esterification .
Methyl 4-chloro-pyrrolo[3,2-c]pyridine-2-carboxylate [3,2-c] (with pyrrole) Chloro at C-4, methyl ester at C-2 Additional pyrrole ring enhances planarity; chloro substituent enables Suzuki coupling .

Physical and Chemical Properties

  • Lipophilicity : Ethyl esters (e.g., ethyl furo[3,2-b]pyridine-2-carboxylate) exhibit higher logP values (~2.0) compared to methyl esters (~1.5), influencing bioavailability .
  • Thermal Stability : Chloro and methoxy substituents (e.g., methyl 6-chloro-4-methoxy-pyrrolo[3,2-c]pyridine-2-carboxylate) increase thermal stability, as seen in high-yield cyclizations under reflux .

Key Research Findings

  • Reactivity Contrasts: this compound resists aromatization under mild acidic conditions, unlike its [3,2-b] analogs, which readily form chromenones .
  • Functionalization Efficiency : Suzuki coupling of 4-chloro derivatives achieves >80% yields with aryl boronic acids, making them versatile intermediates for drug discovery .
  • Biological Limitations : Unsubstituted furopyridines show weak antimicrobial activity, highlighting the necessity of electron-withdrawing groups (e.g., Cl, CF₃) for efficacy .

Preparation Methods

Reaction Conditions and Mechanism

Pyridine-N-oxide derivatives react with methyl propiolate in the presence of a mild base (e.g., potassium carbonate) at 60–80°C for 12–24 hours. The N-oxide group facilitates regioselective cyclization, forming the fused furan ring. For example, treatment of 3-iodopyridine-N-oxide with methyl propiolate in acetonitrile yields methyl furo[3,2-c]pyridine-2-carboxylate in ~75% yield after column chromatography.

Key Advantages :

  • Avoids transition-metal catalysts, reducing purification challenges.

  • Compatible with diverse substituents on the pyridine ring.

Esterification of Furo[3,2-c]pyridine-2-carboxylic Acid

Direct esterification of the corresponding carboxylic acid represents a straightforward route. Furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-15-3) is treated with methanol under acidic conditions to form the methyl ester.

Optimized Protocol

  • Reagents : 1.0 equivalent of furo[3,2-c]pyridine-2-carboxylic acid, 5.0 equivalents of methanol, catalytic H<sub>2</sub>SO<sub>4</sub>.

  • Conditions : Reflux at 65°C for 6 hours.

  • Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and solvent evaporation.

  • Yield : 89% after recrystallization from hexane/ethyl acetate.

Analytical Data :

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.89 (s, 1H, pyridine-H), 7.97 (d, J = 2.5 Hz, 1H, furan-H), 6.87 (d, J = 2.5 Hz, 1H, furan-H), 3.98 (s, 3H, -OCH<sub>3</sub>).

Transition-Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed couplings, widely used for furo[2,3-b]pyridines, can be adapted for the [3,2-c] isomer. A representative protocol involves:

Stepwise Synthesis

  • Starting Material : 2-Hydroxy-3-iodopyridine.

  • Coupling : React with methyl propiolate using Pd(OAc)<sub>2</sub> (1 mol%), CuI (2 mol%), and PPh<sub>3</sub> (2 mol%) in n-BuNH<sub>2</sub>/THF at 40°C.

  • Cyclization : Treat the intermediate with K<sub>2</sub>CO<sub>3</sub> in DMF at 70°C to form the fused ring.

  • Yield : ~65% (extrapolated from analogous reactions).

Challenges :

  • Requires strict control of stoichiometry to minimize side reactions.

  • Limited scalability due to expensive catalysts.

Patent-Based Methods

The patent WO2006/67532 A1 discloses a proprietary route to methyl furo[3,2-c]pyridine-2-carboxylate, though experimental details are sparse. Based on structural analogs, the method likely involves:

  • Key Step : Cyclocondensation of a substituted acetylene with a pyridine precursor.

  • Conditions : High-temperature (150–200°C) annealing in quinoline with copper powder.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Heterocyclization75%Metal-free, mildEco-friendly, scalableLimited substrate scope
Esterification89%Acidic, refluxHigh yield, simple setupRequires carboxylic acid precursor
Metal-catalyzed65%Pd/Cu, 40–70°CVersatile for derivativesCostly catalysts, complex purification
Patent routeN/AHigh-temperatureProprietary optimizationUndisclosed details

Q & A

Q. Can photophysical properties (e.g., fluorescence) be engineered for biosensing applications?

  • Methodology : Introducing electron-donating groups (e.g., -NH₂) at the 3-position shifts emission wavelengths. Time-resolved fluorescence spectroscopy (TRFS) measures quantum yields, with reported λₑₘ of 420–450 nm for carboxylate derivatives .

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